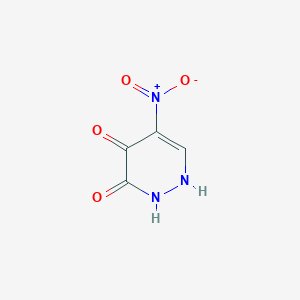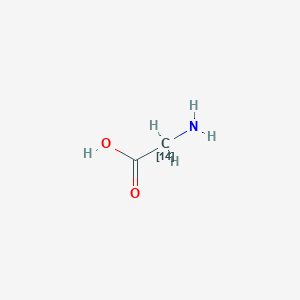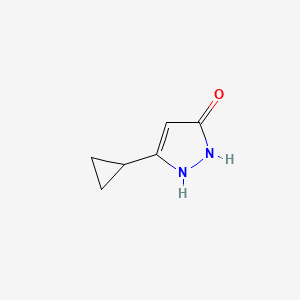
5-Cyclopropyl-1H-pyrazol-3(2H)-one
Descripción general
Descripción
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a heterocyclic organic compound . It is also known as “5-Cyclopropyl-1H-pyrazol-3-amine hydrochloride” and "3-cyclopropyl-1H-pyrazol-5-amine" .
Molecular Structure Analysis
The molecular weight of “5-Cyclopropyl-1H-pyrazol-3(2H)-one” is 159.616700 g/mol . The molecular formula is C6H9N3.HCL . The structure includes a cyclopropyl group attached to a pyrazolone ring .
Physical And Chemical Properties Analysis
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is air sensitive .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis of Pyrazoles and Cyclopropenyl Alcohols : A study demonstrated the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, leading to the synthesis of 3H-pyrazoles and, subsequently, to α- and β-dimethylcyclopropenyl alcohols through photolysis (Hamdi, Dixneuf, & Khemiss, 2005).
- Annulations with Arylhydrazines : Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines offer an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, showcasing the versatility of cyclopropyl compounds in creating structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).
Biological Activities
- Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives were synthesized and exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents. These compounds induce cell death by activating apoptosis in cancer cells, highlighting the importance of the pyrazole moiety in pharmaceutical chemistry (Ananda et al., 2017).
- Antimicrobial and Antioxidant Activity : Pyrazolo[1,2-b]phthalazine derivatives were synthesized and evaluated for their antimicrobial, antituberculosis, and antioxidant activities. Several compounds showed excellent activity compared to first-line drugs, demonstrating the potential of these derivatives in developing new therapeutic agents (Sangani et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-cyclopropyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVRRIFDWJRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476793 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1H-pyrazol-3(2H)-one | |
CAS RN |
199125-36-5 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)
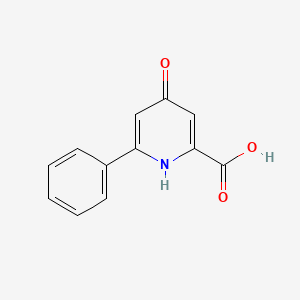
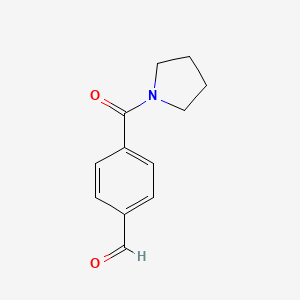
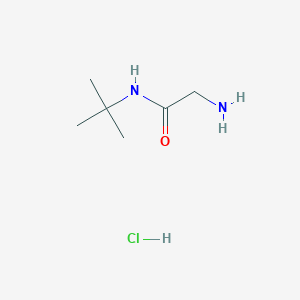
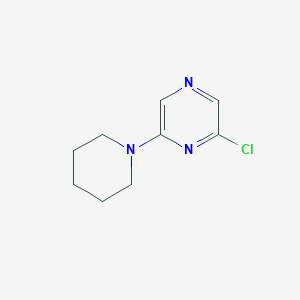
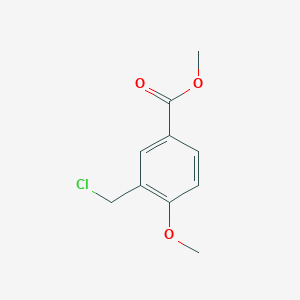
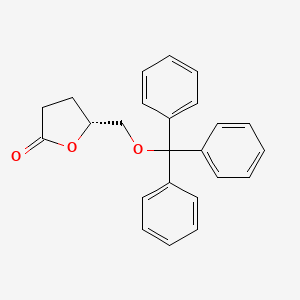
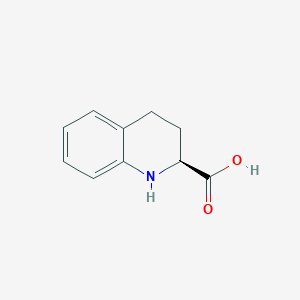

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
